molecular formula C9H10ClN3O2 B14847301 Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate

Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate

Cat. No.: B14847301
M. Wt: 227.65 g/mol
InChI Key: BGQKLRPRBAPDKM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

    Ethyl 3-amino-5-chloro-4-cyano-1-methyl-pyrrole-2-carboxylate: Unique due to its specific substituents and functional groups.

    Other Pyrrole Derivatives: Compounds with similar structures but different substituents, such as Ethyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate.

Uniqueness: this compound is unique due to the combination of its amino, chloro, cyano, and ester functional groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other pyrrole derivatives.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

ethyl 3-amino-5-chloro-4-cyano-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C9H10ClN3O2/c1-3-15-9(14)7-6(12)5(4-11)8(10)13(7)2/h3,12H2,1-2H3

InChI Key

BGQKLRPRBAPDKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)Cl)C#N)N

Origin of Product

United States

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